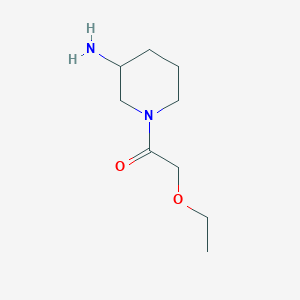
1-(3-Aminopiperidin-1-il)-2-etoxietoxi-1-ona
Descripción general
Descripción
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Diseño de fármacos
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como alcaloides .
Síntesis de piperidinas biológicamente activas
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . Según Sci-Finder, se publicaron más de 7000 artículos relacionados con la piperidina durante los últimos cinco años .
Aplicaciones farmacéuticas
Se cubrieron las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales, así como los últimos avances científicos en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la parte piperidina .
Inhibidor de la dipeptidil peptidasa-4 (DPP-4)
Compuestos similares a "1-(3-Aminopiperidin-1-il)-2-etoxietoxi-1-ona" se han utilizado como inhibidores de la DPP-4 . Por ejemplo, BI 1356 es un nuevo inhibidor de la DPP-4 en desarrollo clínico para el tratamiento de la diabetes tipo 2 .
Tratamiento de la diabetes tipo 2
BI 1356, un compuesto similar a "this compound", ha mostrado una potencia superior y una duración de acción más larga en comparación con otros inhibidores de la DPP-4, lo que lo convierte en un candidato potencial para el tratamiento de la diabetes tipo 2 .
Control del péptido similar al glucagón-1 e insulina
Los efectos de los inhibidores de la DPP-4 como BI 1356 se median a través del control del péptido similar al glucagón-1 y la insulina . Esto hace que "this compound" sea un candidato potencial para aplicaciones similares.
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for insulin secretion in response to meals .
Mode of Action
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one interacts with its target, Dipeptidyl peptidase 4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are reduced .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin system pathway. By preventing the degradation of incretin hormones, 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one enhances the insulinotropic effect of these hormones. This leads to increased insulin synthesis and secretion, and decreased glucagon release from the pancreas. Consequently, hepatic glucose production is reduced, and glucose uptake in muscle and adipose tissue is increased .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one’s action result in improved glycemic control. By inhibiting Dipeptidyl peptidase 4 and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in hepatic glucose production and an increase in peripheral glucose uptake, thereby lowering blood glucose levels .
Análisis Bioquímico
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism The interaction between 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose levels in the body
Cellular Effects
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of signaling pathways related to glucose metabolism, such as the GLP-1 pathway . Furthermore, 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one has been found to impact gene expression by altering the transcription of genes involved in metabolic processes. These effects on cellular function highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one involves several key interactions at the molecular level. This compound binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its enzymatic activity This inhibition prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the bloodstream As a result, there is an enhancement in insulin secretion and a reduction in glucagon levels, which helps regulate blood glucose levels
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one have been observed to change over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase-4 (DPP-4) activity . These findings suggest that 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit dipeptidyl peptidase-4 (DPP-4) activity and improve glycemic control in diabetic rodent models . Higher doses may lead to toxic or adverse effects, including potential impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) The inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which enhance insulin secretion and regulate blood glucose levels
Transport and Distribution
The transport and distribution of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one within cells and tissues are influenced by its interaction with transporters and binding proteins . This compound is readily absorbed and distributed throughout the body, with a significant portion being transported to target tissues where it exerts its effects. The distribution of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is also influenced by its lipophilicity and protein binding properties, which facilitate its movement across cell membranes and into various cellular compartments.
Subcellular Localization
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one exhibits specific subcellular localization, which can affect its activity and function. This compound is known to localize in the cytoplasm and may also be found in other cellular compartments, such as the nucleus . The subcellular localization of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one typically involves the following steps:
Protection of the Amino Group: The amino group of 3-aminopiperidine is protected to prevent unwanted reactions during subsequent steps.
Reaction with Ethoxyethanone: The protected 3-aminopiperidine is then reacted with ethoxyethanone under controlled conditions to form the desired product.
Deprotection: The protecting group is removed to yield 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-4-8(10)6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVGXCRMAXWPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
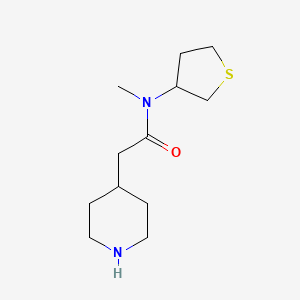
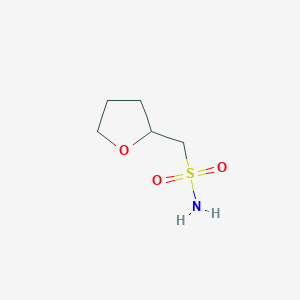
![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
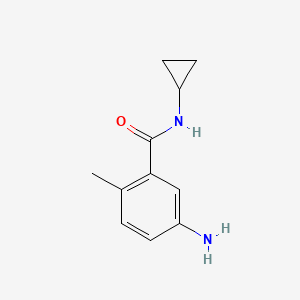
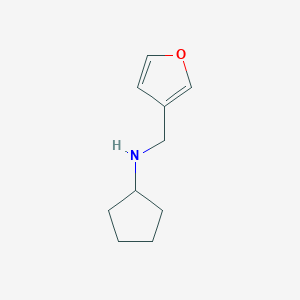
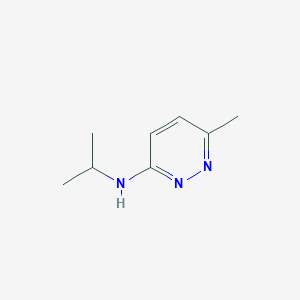
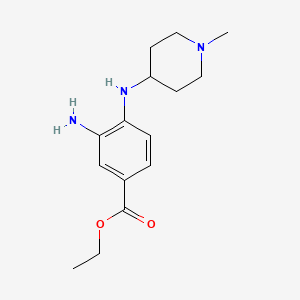
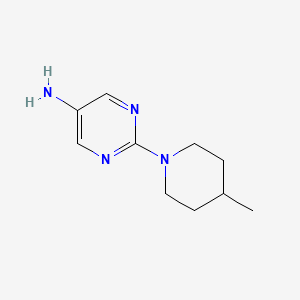
![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)
